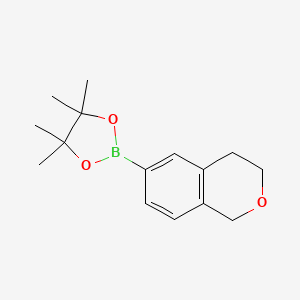

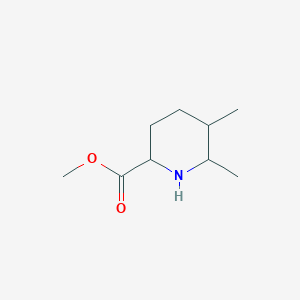

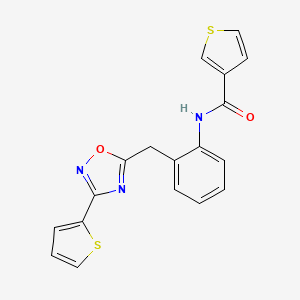

![molecular formula C13H10N4O4S2 B3019753 5-氧代-N-(4-磺酰胺基苯基)-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 851944-15-5](/img/structure/B3019753.png)

5-氧代-N-(4-磺酰胺基苯基)-5H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of the thiadiazolo[3,2-a]pyrimidine class. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds within the same chemical family. These compounds are of interest due to their potential medicinal properties, including antibacterial and antimicrobial applications, as well as their use in allergy medications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-R 5-oxo 5-H 6-ethylcarboxylate 7-phenyl-[1,3,4]thiadiazolo-[3,2-a]pyrimidine with different amines, such as morpholin and N,N-diethylamin. The process results in the formation of carbomorpholin and diethylcarboxamide derivatives, respectively. These reactions are likely to be relevant to the synthesis of 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, although the specific details would differ due to the unique substituents on the molecule .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic methods such as NMR, 13C, and IR spectroscopy. These techniques allow for the elucidation of the chemical structure, including the positioning of substituents and the confirmation of the desired product. The same methods would be applicable for analyzing the structure of 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions beyond the synthesis of the thiadiazolo[3,2-a]pyrimidine derivatives. However, the reactions involved in the synthesis are indicative of the reactivity of the thiadiazolo[3,2-a]pyrimidine core, which can be functionalized with various groups to yield compounds with different properties. The reactivity of the core structure would be an important consideration in the chemical reactions analysis of 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly discussed in the provided papers. However, the properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the molecule. The presence of a sulfamoyl group, for example, could affect the solubility and potential for hydrogen bonding. The physical and chemical properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

科学研究应用

合成与衍生物形成

合成新的功能化衍生物:该化合物参与了合成新的功能化衍生物,包括伯酰胺和仲酰胺衍生物,通过与胺反应。该合成展示了该化合物形成结构多样的分子的多功能性 (Peterlin-Mašič 等,2000)。

抗菌活性:该化合物的某些衍生物已被合成并测试其抗菌活性,表明其在开发新的抗菌剂中的潜在用途 (Gein 等,2015)。

抗炎应用:该化合物的衍生物已被合成并评估其抗炎活性,显示出在该领域的应用前景 (Doria 等,1986)。

结构修饰和聚集见解:关于导致噻唑并[3, 2-a]嘧啶超分子聚集改变的结构修饰的研究提供了对它们的构象特征的见解,这可能影响它们的药理特性 (Nagarajaiah 和 Begum,2014)。

合成和药理学评估,用于抗炎和抗伤害感受活性:合成了一系列新的噻唑并[3,2-a]嘧啶衍生物,可能包括所讨论的化合物,并评估了它们的抗炎和抗伤害感受活性,证明了该化合物在药理学研究中的相关性 (Alam 等,2010)。

作用机制

Target of Action

Compounds with similar structures, such as pyrimidine derivatives, have been known to exhibit anticancer activity .

Mode of Action

It’s worth noting that pyrimidine derivatives, due to their resemblance in structure with the nucleotide base pair of dna and rna, are recognized as valuable compounds in the treatment of cancer .

Biochemical Pathways

It’s known that pyrimidine derivatives can impact various biological procedures, including cancer pathogenesis .

Pharmacokinetics

The 1,3,4-thiadiazole moiety combined with bioisosteres benzenesulfonamide has been noted for their pharmacological profile and pharmacokinetic features .

Result of Action

It’s worth noting that compounds with similar structures have shown potential in creating an antiviral activity of a new scaffold .

Action Environment

The compound was synthesized in an efficient, eco-friendly, simple, and green method, suggesting that the synthesis environment could potentially influence the compound’s properties .

未来方向

Pyrimidines have a wide range of pharmacological effects and are considered a privileged scaffold in the development of more potent and efficacious drugs . The future directions in the research of pyrimidine derivatives could include the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

属性

IUPAC Name |

5-oxo-N-(4-sulfamoylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S2/c14-23(20,21)9-3-1-8(2-4-9)16-11(18)10-7-15-13-17(12(10)19)5-6-22-13/h1-7H,(H,16,18)(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEPBLIOLZCOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

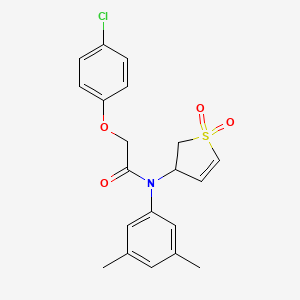

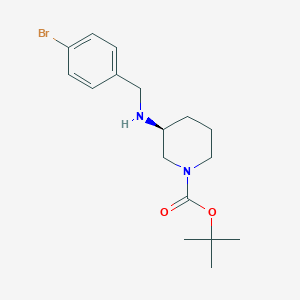

![4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B3019671.png)

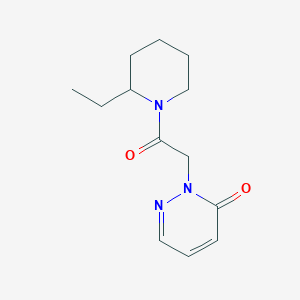

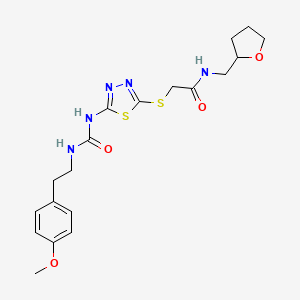

![N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B3019672.png)

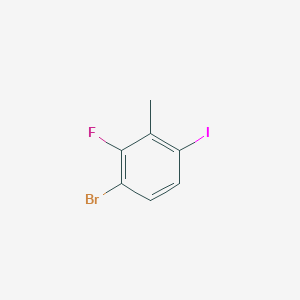

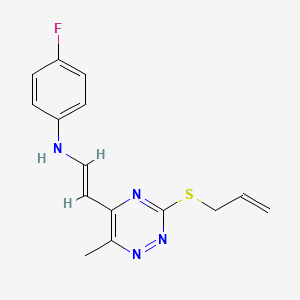

![1-Cyclohexyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B3019679.png)

![8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3019690.png)